molecular formula C12H21NS B13286910 (4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine

(4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine

Cat. No.: B13286910
M. Wt: 211.37 g/mol
InChI Key: VYRQBWNQEONEDS-UHFFFAOYSA-N
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Description

(4-Methylpentan-2-yl)[2-(thiophen-2-yl)ethyl]amine (CAS: 1042571-24-3) is a secondary amine featuring a branched 4-methylpentan-2-yl group and a 2-(thiophen-2-yl)ethyl substituent. Its molecular formula is C₁₁H₁₉NS, with a molecular weight of 197.34 g/mol .

Properties

Molecular Formula

C12H21NS

Molecular Weight

211.37 g/mol

IUPAC Name

4-methyl-N-(2-thiophen-2-ylethyl)pentan-2-amine

InChI

InChI=1S/C12H21NS/c1-10(2)9-11(3)13-7-6-12-5-4-8-14-12/h4-5,8,10-11,13H,6-7,9H2,1-3H3

InChI Key

VYRQBWNQEONEDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NCCC1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine typically involves multiple steps. One common method starts with the reaction of thiophene with N,N-Dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde, which is subsequently converted to 2-thiopheneacetaldehyde oxime using hydroxylamine hydrochloride. Finally, reduction of the oxime yields 2-thiopheneethylamine .

Industrial Production Methods

Industrial production methods for (4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The thiophene ring and amine group may play crucial roles in binding to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with (4-Methylpentan-2-yl)[2-(thiophen-2-yl)ethyl]amine , differing in alkyl/aryl substituents or thiophene positioning:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Implications
[4-Methoxy-4-methylpentan-2-yl][(thiophen-2-yl)methyl]amine (CAS: 95596-41-1) C₁₂H₂₁NOS 227.37 Methoxy group at C4 of pentan-2-yl chain Increased polarity and solubility compared to methyl-substituted analogue.
{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine (CAS: 1553187-05-5) C₁₅H₁₉NS 245.40 Thiophen-3-yl substituent; aromatic phenyl group Enhanced π-π stacking potential; altered electronic properties due to thiophene position.
[1-(3-Methylthiophen-2-yl)ethyl][(thiophen-2-yl)methyl]amine (CAS: 128365-16-2) C₁₂H₁₅NS₂ 237.38 Methyl group on thiophen-2-yl ring; dual thiophene moieties Increased steric hindrance; potential for intramolecular charge transfer.
[2-(Thiophen-2-yl)ethyl][(thiophen-3-yl)methyl]amine (CAS: 19457-17-1) C₁₁H₁₃NS₂ 223.35 Dual thiophene groups (2-yl and 3-yl) Enhanced conjugation and redox activity; possible applications in optoelectronics.
(4-Phenylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine (CAS: N/A) C₁₆H₂₁NS 259.41 Phenyl-substituted butan-2-yl chain Higher lipophilicity; potential for improved membrane permeability.

Electronic and Steric Effects

  • Thiophene Positioning : Thiophen-3-yl derivatives (e.g., C₁₅H₁₉NS ) exhibit distinct electronic profiles compared to thiophen-2-yl analogues due to differences in aromatic electron delocalization.
  • Steric Hindrance : Methylation on the thiophene ring (e.g., C₁₂H₁₅NS₂ ) introduces steric effects that may hinder binding to biological targets or catalytic sites.

Biological Activity

The compound (4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine is a nitrogen-containing organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, including interactions with specific receptors and enzymes.

  • Molecular Formula : C13H23NOS
  • Molecular Weight : 241.39282 g/mol
  • CAS Number : Not specified in the sources

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The thiophene moiety is known for its ability to interact with biological targets, potentially enhancing the efficacy of the amine component.

The biological activity of (4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as mPGES-1, which plays a role in inflammation and cancer progression .
  • Receptor Modulation : The amine group can interact with cell membrane receptors, influencing signal transduction pathways.

Antitumor Activity

A study on related compounds highlighted their potential as antitumor agents. For instance, derivatives of epipodophyllotoxin demonstrated significant cell growth inhibition and enhanced topoisomerase II inhibition compared to established drugs like etoposide . This suggests that (4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine could exhibit similar properties due to its structural analogies.

Anti-inflammatory Properties

Research on thiophene-based compounds indicates their role as inhibitors of inflammatory mediators. Compounds targeting mPGES-1 showed selective inhibition, which is crucial for developing therapies that minimize side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis

To better understand the biological activity of (4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine, a comparison with similar compounds is essential:

Compound NameBiological ActivityReferences
(4-Methoxy-4-methylpentan-2-yl)[2-(thiophen-2-YL)ethyl]aminePotential anticancer and anti-inflammatory effects
2-(Thiophen-2-YL)acetic acid derivativesmPGES-1 inhibition; anti-inflammatory
Epipodophyllotoxin derivativesAntitumor activity; topoisomerase inhibition

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